TC13172 is a novel compound identified as a potent inhibitor of the Mixed Lineage Kinase Domain-Like protein (MLKL), which plays a crucial role in necroptosis, a form of programmed cell death distinct from apoptosis. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammatory processes and cell death pathways.
TC13172 was developed through a series of studies aimed at identifying effective MLKL inhibitors. It belongs to a new class of necroptosis inhibitors that exhibit single nanomolar potency, making it one of the most effective compounds in this category. The discovery process involved using activity-based protein profiling methods to ascertain its binding mechanisms and efficacy against MLKL .
The synthesis of TC13172 involves several key steps, typically starting from readily available precursors. The synthesis is characterized by its efficiency and the use of eco-sustainable practices. Specific details regarding the synthetic route may include:
The synthetic pathway has been optimized to enhance yield and reduce environmental impact, aligning with modern green chemistry principles. Detailed reaction conditions (temperature, time, and concentration) are typically documented in research publications to allow reproducibility .
TC13172's molecular structure is characterized by specific functional groups that facilitate its interaction with MLKL. The compound's design is based on structural motifs known to bind effectively to target proteins.
The primary chemical reaction involving TC13172 is its interaction with MLKL. This compound covalently binds to Cysteine86 (Cys-86) on the MLKL protein, inhibiting its function and thereby preventing necroptosis.
TC13172 inhibits necroptosis by disrupting the signaling pathways that activate MLKL. Upon binding to Cys-86, it prevents MLKL from undergoing conformational changes necessary for pore formation in cellular membranes.
Research indicates that this inhibition leads to decreased cell death in models where necroptosis is triggered by inflammatory signals. Additionally, studies have shown that TC13172 can modulate downstream effects such as ATP depletion and mitochondrial dysfunction associated with necroptosis .
Relevant data regarding these properties help inform formulation strategies for potential clinical applications.
TC13172 has significant potential in various research areas:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3